4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrazoloquinoline family, which is characterized by a fused ring system combining pyrazole and quinoline moieties. The presence of amino, chloro, and fluoro substituents further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a Friedländer synthesis, where an aromatic aldehyde and a ketone react in the presence of a base to form the quinoline ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amino or hydroxyl groups, respectively.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor modulators, and fluorescent probes. These properties make it valuable in the study of biochemical pathways and cellular processes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have been studied for their anti-inflammatory, anticancer, and antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance of these materials.
Mechanism of Action
The mechanism of action of 4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. In receptor modulation, it can interact with receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
3-Fluorophenylpyrazole: Studied for its pesticidal activity.
Uniqueness
4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its fused ring system and the presence of multiple functional groups, which confer unique chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C22H16ClFN4O |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H16ClFN4O/c23-14-6-4-12(5-7-14)13-8-18-20(19(29)9-13)21(25)17-11-26-28(22(17)27-18)16-3-1-2-15(24)10-16/h1-7,10-11,13H,8-9H2,(H2,25,27) |
InChI Key |
OYSLWPZHFCJZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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